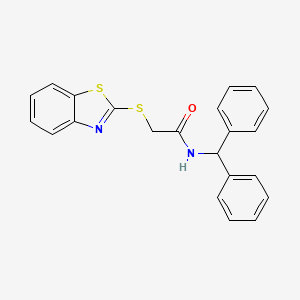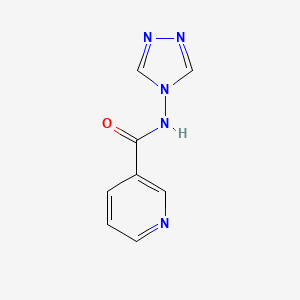![molecular formula C17H18ClNO5S2 B3479642 4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine](/img/structure/B3479642.png)
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine
概要
説明
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine is a complex organic compound characterized by the presence of sulfonyl groups and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonyl groups can interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine involves its interaction with molecular targets through its sulfonyl groups. These interactions can inhibit enzyme activity or alter protein function by binding to active sites or modifying protein structures. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Used in medicinal chemistry for its potential therapeutic properties.
Uniqueness
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine is unique due to its dual sulfonyl groups and morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-[5-(4-chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-13-2-5-16(25(20,21)15-6-3-14(18)4-7-15)12-17(13)26(22,23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUPPNAUNFMIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3479562.png)
![N-[4-[[4-(pyridine-3-carbonylamino)phenyl]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B3479566.png)
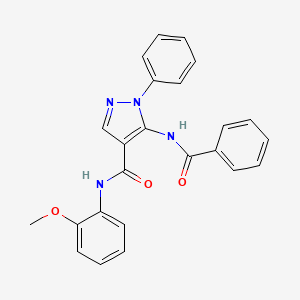
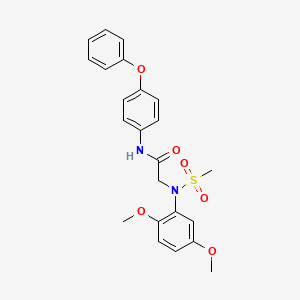
![ethyl 4-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479591.png)
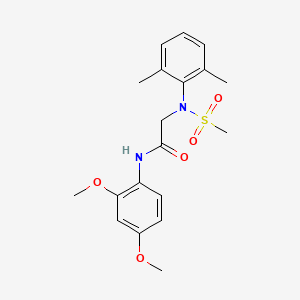
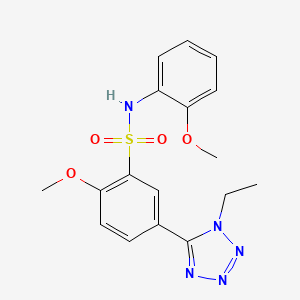
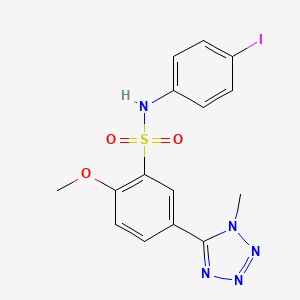
![Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B3479614.png)
![dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479615.png)
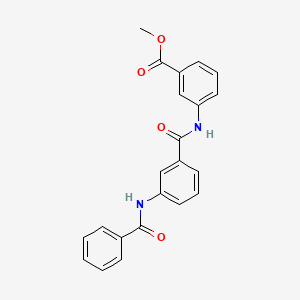
![4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B3479637.png)
